molecular formula C35H55F2N5O2Si B15091846 3-tert-ButyldimethylsilyloxymethylMaraviroc

3-tert-ButyldimethylsilyloxymethylMaraviroc

Cat. No.: B15091846
M. Wt: 643.9 g/mol
InChI Key: LBACDBSTKSTSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-ButyldimethylsilyloxymethylMaraviroc involves multiple steps, starting from Maraviroc. The key step is the protection of the hydroxyl group in Maraviroc with a tert-butyldimethylsilyloxymethyl group. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-tert-ButyldimethylsilyloxymethylMaraviroc undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: TBAF

Major Products Formed

    Oxidation: Corresponding oxides

    Reduction: Alcohols or amines

    Substitution: Various functionalized derivatives

Properties

Molecular Formula

C35H55F2N5O2Si

Molecular Weight

643.9 g/mol

IUPAC Name

N-[3-[3-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-4,4-difluorocyclohexane-1-carboxamide

InChI

InChI=1S/C35H55F2N5O2Si/c1-24(2)32-40-39-31(23-44-45(6,7)34(3,4)5)42(32)29-21-27-13-14-28(22-29)41(27)20-17-30(25-11-9-8-10-12-25)38-33(43)26-15-18-35(36,37)19-16-26/h8-12,24,26-30H,13-23H2,1-7H3,(H,38,43)

InChI Key

LBACDBSTKSTSOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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